2-Methylleucine - 105743-53-1

2-Methylleucine

Catalog Number: EVT-248990
CAS Number: 105743-53-1
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylleucine, also known as α-methylleucine, is a non-proteinogenic α-amino acid characterized by two methyl groups at the α-carbon position. [] This structural feature renders it a chiral, α,α-disubstituted glycine. [] Due to its unique conformationally restricted nature, 2-methylleucine has gained significant attention in peptide chemistry research as a building block for designing peptides with predetermined secondary structures. [, , , , ] It serves as a valuable tool for exploring the impact of steric constraints on peptide folding, stability, and biological activity. [, , , , ]

Isovaline

Compound Description: Isovaline, also known as 2-amino-2-methylbutanoic acid, is a branched-chain amino acid. It is a non-proteinogenic amino acid, meaning it is not naturally found in proteins. Isovaline is a chiral molecule, existing in both (R)- and (S)-isomers.

Relevance: Isovaline is structurally related to 2-methylleucine as both are 2,2-disubstituted glycines, differing only in the length of the alkyl chain at the 2-position.

2-Methylvaline

Compound Description: 2-Methylvaline, or 2-amino-2-methylpentanoic acid, is another branched-chain, non-proteinogenic amino acid. Similar to isovaline, it exists as both (R)- and (S)-enantiomers.

Relevance: 2-Methylvaline and 2-methylleucine belong to the same class of 2,2-disubstituted glycines. The only structural difference lies in the length of the alkyl side chain at the 2-position.

2-Cyclopentylalanine

Compound Description: 2-Cyclopentylalanine, also known as 2-amino-2-cyclopentylpropanoic acid, is a non-proteinogenic amino acid characterized by a cyclopentyl group at the 2-position. Like the previous examples, it possesses chirality with (R)- and (S)-isomers.

Relevance: 2-Cyclopentylalanine shares the 2,2-disubstituted glycine structure with 2-methylleucine, differing by the presence of a cyclopentyl substituent at the 2-position instead of an isobutyl group.

2-(Methyl)phenylalanine

Compound Description: 2-(Methyl)phenylalanine, also known as α-methylphenylalanine, is a non-proteinogenic amino acid with a methyl and phenyl group at the 2-position. It is a chiral molecule, existing in both (R)- and (S)-isomers.

Relevance: Similar to 2-methylleucine, 2-(Methyl)phenylalanine belongs to the 2,2-disubstituted glycine class. It differs structurally by having a phenyl group instead of an isobutyl substituent at the 2-position.

4-Methylvalerate

Compound Description: 4-Methylvalerate is a branched-chain fatty acid with five carbon atoms. It is a substrate analogue for the enzyme branched-chain amino acid aminotransferase (BCAT).

Relevance: Though not an amino acid, 4-methylvalerate possesses a similar branched-chain structure to 2-methylleucine. It is relevant due to its use as a substrate analogue in studying the active site of BCAT, an enzyme that acts on branched-chain amino acids like 2-methylleucine.

α-Methylleucine ((αMe)Leu)

Compound Description: α-Methylleucine ((αMe)Leu) is a non-proteinogenic amino acid with a methyl group at the alpha-carbon in addition to the isobutyl side chain. This alpha-methylation introduces conformational constraints, influencing the peptide secondary structure.

Relevance: α-Methylleucine is closely related to 2-methylleucine, differing only by the additional methyl group at the alpha-carbon. This modification affects the conformational properties of (αMe)Leu, promoting a fully extended conformation and a propensity for helix formation in peptides.

Overview

2-Methylleucine is a branched-chain amino acid that is classified as an essential amino acid due to its role in protein synthesis and metabolism. It is particularly significant in the context of nutrition and biochemistry, functioning as a building block for proteins and influencing various metabolic pathways. The compound is derived from leucine, with the addition of a methyl group at the second carbon, which alters its properties and biological functions.

Source

2-Methylleucine can be sourced from natural protein-rich foods such as meat, dairy products, and legumes. It can also be synthesized through various chemical methods in laboratory settings, making it accessible for research and industrial applications.

Classification

In terms of classification, 2-Methylleucine falls under the category of aliphatic amino acids. It is categorized as a non-polar amino acid due to its hydrophobic characteristics, which influence its interactions within proteins and biological systems.

Synthesis Analysis

Methods

The synthesis of 2-Methylleucine can be achieved through several methods:

  1. Chemical Synthesis: This involves the use of organic reactions to construct the amino acid from simpler precursors. Techniques may include alkylation reactions where a methyl group is added to leucine derivatives.
  2. Biotechnological Methods: Enzymatic processes using specific enzymes such as transaminases can produce 2-Methylleucine from precursor molecules. For instance, ω-transaminases have been utilized to facilitate the transfer of amino groups to generate this compound from keto acids .
  3. Peptide Synthesis: Solid-phase peptide synthesis techniques can incorporate 2-Methylleucine into peptides by using protected forms of the amino acid during coupling reactions .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For example, using protecting groups during peptide synthesis is essential to prevent unwanted reactions during coupling steps.

Molecular Structure Analysis

Structure

The molecular formula for 2-Methylleucine is C6_6H13_13N1_1O2_2. Its structure features a central carbon atom connected to an amino group (–NH2_2), a carboxyl group (–COOH), and two additional carbon chains including a methyl group attached to the second carbon.

Data

  • Molecular Weight: Approximately 115.17 g/mol
  • IUPAC Name: 2-amino-4-methylpentanoic acid
  • Structural Representation:
    H2NC(CH3)C(CH2)C(COOH)H\text{H}_2N-\text{C}(\text{CH}_3)-\text{C}(\text{CH}_2)-\text{C}(\text{COOH})-\text{H}
Chemical Reactions Analysis

Reactions

2-Methylleucine participates in various chemical reactions typical of amino acids:

  1. Transamination: Involves the transfer of an amino group to a keto acid, forming new amino acids.
  2. Decarboxylation: The removal of the carboxyl group can lead to the formation of amines.
  3. Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.

Technical Details

The reactivity of 2-Methylleucine is influenced by its side chain structure, which affects its steric hindrance and electronic properties during biochemical reactions.

Mechanism of Action

Process

The mechanism by which 2-Methylleucine exerts its effects in biological systems typically involves its incorporation into proteins where it influences protein folding and stability due to its hydrophobic nature.

Data

Research has shown that the presence of branched-chain amino acids like 2-Methylleucine can enhance muscle protein synthesis and recovery post-exercise by modulating signaling pathways related to mTOR (mechanistic target of rapamycin), a key regulator in muscle growth .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa Values: The carboxylic acid group has a pKa around 2.3, while the ammonium group has a pKa around 9.1.
  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels.
Applications

Scientific Uses

  1. Nutritional Studies: Used in research on dietary requirements for athletes and individuals with specific health conditions.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications in muscle-wasting diseases due to its role in protein metabolism.
  3. Biotechnology: Employed in peptide synthesis for drug development and as a building block in various biochemical assays.
  4. Metabolic Research: Studied for its effects on metabolic pathways and energy production within cells .
Biosynthesis and Metabolic Pathways of 2-Methylleucine

Enzymatic Mechanisms in Racemization and Epimerization

2-Methylleucine, a non-canonical branched-chain amino acid, undergoes stereochemical inversion through enzymatic racemization and epimerization. These processes are critical for its biological activity in peptide natural products. Racemization typically occurs via pyridoxal phosphate (PLP)-dependent enzymes, which abstract the α-proton to form a planar carbanion intermediate. Subsequent reprotonation generates either the D- or L-enantiomer [7]. In microbial systems, epimerization can also proceed through oxazol-5(4H)-one intermediates formed during peptide bond formation. This mechanism dominates when strong carboxyl-activating reagents are present, leading to transient oxazolone formation that permits α-proton exchange and stereochemical inversion [7] [3].

Table 1: Factors Influencing Epimerization During Peptide Synthesis

FactorEpimerization RiskMechanismSuppression Strategy
Strong coupling reagents (EDC)High (up to 29.8%)Oxazolone formationHOBt/HOAt additives
Weak coupling reagents (DIC)Low (~4.2%)Direct aminolysisOptimized solvent conditions
Base concentrationHigh correlationDirect α-proton abstractionMinimize basic additives
Temperature increaseElevated riskAccelerates both pathwaysControlled reaction conditions

Role of Alanine Racemase in Cyclosporin Biosynthesis

In Tolypocladium inflatum, the cyclosporin producer, alanine racemase (SimB) catalyzes the stereoinversion essential for cyclosporin assembly. This enzyme specifically converts L-alanine to D-alanine, which is incorporated at position 8 of cyclosporin A. Biochemical characterization reveals SimB is a PLP-dependent homotetramer (37 kDa subunits) with distinct kinetic properties: Km for L-Ala = 38 mM, Km for D-Ala = 2 mM, Vmax(L→D) = 8 nM min⁻¹, Vmax(D→L) = 126 nM min⁻¹ [1] [2]. The enzyme's catalytic efficiency in the D-Ala formation direction is significantly lower than for the reverse reaction, yet sufficient to support cyclosporin biosynthesis. Deletion of the simB gene abolishes cyclosporin production, confirming its indispensability [8]. This racemase is highly specific; it isomerizes L-Ala efficiently but processes L-serine, L-2-aminobutyrate, and L-leucine at only 23%, 15%, and 13% of the L-Ala rate, respectively [1].

Table 2: Molecular Characteristics of Alanine Racemase in Cyclosporin Biosynthesis

PropertyValueFunctional Significance
Native molecular mass120-150 kDaOligomeric structure (tetramer)
Subunit size37 kDaDetermined by SDS-PAGE
Cofactor requirementPyridoxal phosphateEssential for proton abstraction
Optimal temperature42°CMatches fungal physiological range
Optimal pH (L→D direction)8.8Alkaline environment favors activity

Non-Canonical Amino Acid Integration in Microbial Secondary Metabolites

2-Methylleucine is incorporated into bioactive peptides through nonribosomal peptide synthetase (NRPS) machinery. In cyclosporin biosynthesis, the NRPS enzyme SimA contains specific adenylation domains that recognize and activate 2-methylleucine and other non-canonical residues. The adenylation domain exhibits unprecedented substrate promiscuity, incorporating N-methylated, D-configured, and alkyl-branched residues like 2-methylleucine into the growing peptide chain [3] [8]. This process bypasses ribosomal constraints, enabling incorporation of over 300 non-proteinogenic amino acids. The cyclosporin NRPS system demonstrates exceptional flexibility, producing natural analogs with variations at position 2 (2-methylleucine/valine) and position 11 (2-methylleucine/alanine) [8].

Microbes employ specialized epimerization domains within NRPS modules to generate D-configured residues. For 2-methylleucine, the methyl group at the β-carbon influences conformational flexibility and may affect epimerization efficiency. Structural studies reveal that NRPS epimerization domains resemble condensation domains but contain catalytic residues optimized for α-proton abstraction [1]. Fungal systems further enhance structural diversity through iterative module use and trans-acting modification enzymes, allowing single NRPS enzymes to incorporate multiple 2-methylleucine residues at specific positions [3] [8].

Table 3: NRPS Domines Involved in Non-Canonical Amino Acid Incorporation

Domain TypeFunctionRole in 2-Methylleucine Incorporation
Adenylation (A)Substrate recognition and activationSelects 2-methylleucine over leucine
Thiolation (T)Carrier protein with phosphopantetheineTransports aminoacyl intermediates
Condensation (C)Peptide bond formationLinks 2-methylleucine to adjacent residues
Epimerization (E)Stereochemical inversionGenerates D-configured residues when needed
Thioesterase (TE)Macrocyclization/releaseCyclizes undecapeptide backbone

Post-Translational Modifications Involving Methylated Amino Acids

2-Methylleucine influences peptide conformation through backbone N-methylation and side chain branching. In cyclosporin A, the combination of 2-methylleucine at positions 5, 6, 9, 10, and 11 with N-methylated peptide bonds creates a compact, bioactive conformation. The β-branching restricts side chain rotation, stabilizing the characteristic β-turn structure essential for binding cyclophilin [1] [3]. Similar structural stabilization occurs in glycopeptide antibiotics like vancomycin, where N-methylleucine contributes to rigidification of the aglycone scaffold [1].

Enzymatic methylation of leucine derivatives involves S-adenosylmethionine (SAM)-dependent methyltransferases. While leucine itself isn't directly methylated post-translationally, its metabolic precursor α-ketoisocaproate undergoes alkylation during the biosynthesis of cyclosporin's signature residue (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt). This pathway shares enzymatic logic with 2-methylleucine formation [8]. The methyl group in 2-methylleucine arises during primary metabolism through branched-chain amino acid (BCAA) pathway modifications, likely involving isomerization and methylation of α-ketoisovalerate derivatives [9].

In ribosomal peptides, leucine methylation occurs post-translationally through specialized methyltransferases. For example, the leucine zipper motif in transcription factors undergoes methylation that regulates DNA binding. Though not directly involving 2-methylleucine, these modifications demonstrate how methylated leucine derivatives influence protein function [5]. The presence of β-branched residues like 2-methylleucine in peptides confers protease resistance by disrupting substrate-enzyme complementarity, a property exploited in therapeutic peptides like cyclosporin [3] [5].

Properties

CAS Number

105743-53-1

Product Name

2-Methylleucine

IUPAC Name

(2S)-2-amino-2,4-dimethylpentanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1

InChI Key

ARSWQPLPYROOBG-ZETCQYMHSA-N

SMILES

CC(C)CC(C)(C(=O)O)N

Canonical SMILES

CC(C)CC(C)(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)O)N

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